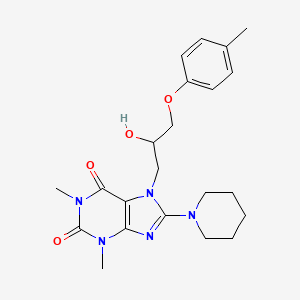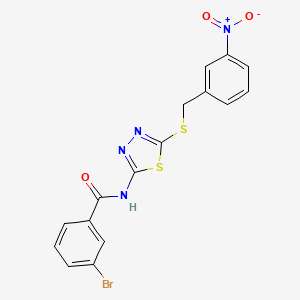![molecular formula C10H19N B2596927 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine CAS No. 1560125-40-7](/img/structure/B2596927.png)
3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar bicyclic structures has been achieved through various methods. One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves the reaction of amines with isocyanates containing various substituents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic [2.2.1]heptane core . The orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7 is described by the terms exo and endo, while syn and anti are used for C-7 substituents .Chemical Reactions Analysis
The chemical reactions involving similar bicyclic structures have been studied. For instance, a series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar bicyclic structures have been studied. For example, the swelling behavior of poly((1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enoate) was carried out by gravimetric method .Applications De Recherche Scientifique
Synthesis and Structural Studies
Pd(0) Catalyzed Asymmetric Amination : The nucleophilic attack of secondary amines on 2,3-bis(acetoxymethyl)bicyclo[2.2.1]heptane under Pd(0) catalyzed conditions has been explored. This reaction, influenced by various tertiary amines and organophosphorus ligands, leads to the formation of monoaminated products with high enantiomeric excess, indicating its potential for asymmetric synthesis (Muchow et al., 1998).
Photochemical Formal Cycloaddition : A method for converting bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptan-1-amines through photochemical cycloaddition has been reported. This process provides access to complex primary amine building blocks, highlighting its utility in medicinal chemistry (Harmata et al., 2021).
Intramolecular Reductive Cyclopropanation : The synthesis of 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons through intramolecular reductive cyclopropanation demonstrates the creation of complex bicyclic amines, serving as versatile intermediates in organic synthesis (Gensini et al., 2002).
Applications in Medicinal Chemistry
Bicyclic Inhibitor of α-Galactosidase : Research on two isomeric bicyclo[4.1.0]heptane analogues of galacto-validamine has shown significant inhibitory activity against α-galactosidase enzymes, highlighting their potential application in developing therapeutic agents (Wang & Bennet, 2007).
Anticancer Activity of Carbocyclic Nucleoside Analogues : Carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton have been synthesized and demonstrated anticancer activity. These compounds, characterized by X-ray crystallography, present a novel approach to cancer treatment through structural modification of nucleoside analogues (Tănase et al., 2014).
Serotonin Binding Site Studies : Conformationally restricted indolylethylamine analogues based on 2-amino-3-(3'-indolyl)bicyclo[2.2.2]octane have shown structure-dependent affinity for serotonin receptors. These findings suggest potential applications in designing drugs targeting serotonin receptors for psychiatric disorders (Schlecht et al., 1990).
Mécanisme D'action
As an antidepressant, “3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine” acts as a selective serotonin reuptake enhancer (SSRE), modulating the balance between glutamate and GABA in the brain.
Orientations Futures
Propriétés
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZSNXSBSAQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1560125-40-7 |
Source


|
| Record name | 3-{bicyclo[2.2.1]heptan-2-yl}propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2596848.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2596849.png)

![N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2596852.png)
![Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2596855.png)


![[6-(Dimethylamino)pyridazin-3-yl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2596860.png)
![4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2596861.png)


![Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate](/img/structure/B2596865.png)
![Cyclohexyl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2596866.png)